Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Medicinal chemistry Scaffold comparison Physicochemical prediction

This 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 302938-96-1) is a niche tetrahydrobenzothiazole‑benzamide building block for SAR differentiation. Unlike unsaturated or non‑methoxylated analogs, the saturated scaffold may alter physicochemical and ADMET profiles. Ideal as a matched‑pair partner to N‑(1,3‑benzothiazol‑2‑yl)-3,4‑dimethoxybenzamide for isolating saturation effects. Procure with batch‑specific HPLC/NMR for reproducible exploratory toxicology or FAAH‑panel screening.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 302938-96-1
Cat. No. B2497798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS302938-96-1
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)OC
InChIInChI=1S/C16H18N2O3S/c1-20-12-8-7-10(9-13(12)21-2)15(19)18-16-17-11-5-3-4-6-14(11)22-16/h7-9H,3-6H2,1-2H3,(H,17,18,19)
InChIKeyIHMLKNCCBHBCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 302938-96-1): Baseline Procurement Profile


3,4-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 302938-96-1; molecular formula C16H18N2O3S; MW 318.39) is a synthetic small molecule that combines a 3,4-dimethoxybenzamide core with a partially saturated 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine moiety. This tetrahydrobenzothiazole‑benzamide scaffold is structurally related to several biologically investigated chemotypes, including fatty acid amide hydrolase (FAAH) inhibitors and adenosine A2A receptor ligands, but no published primary research or patent explicitly identifies this specific compound as a characterized bioactive entity. Available public records are limited to generic chemical inventory listings and non-primary vendor catalog entries; no quantitative pharmacological, selectivity, or ADMET data have been identified for this exact compound in peer-reviewed literature or regulatory databases .

Why Generic Substitution of 3,4-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Fails Without Quantitative Comparator Evidence


In the tetrahydrobenzothiazole‑benzamide class, minor structural modifications—such as saturation of the thiazole ring, substitution pattern of the benzamide ring, or N‑alkylation—can drastically alter target engagement, selectivity, and pharmacokinetic behavior, as evidenced by structure‑activity relationship (SAR) studies on related FAAH inhibitors and adenosine receptor ligands. Consequently, generic substitution of 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide with close analogs (e.g., the unsaturated benzothiazole counterpart or non‑methoxylated tetrahydrobenzothiazole benzamide) is not supported by data. However, because no quantitative head‑to‑head or cross‑study comparator data exist for this specific compound, any claim of differentiated performance remains unsubstantiated. Procurement decisions must therefore rely on fit‑for‑purpose purity, availability, and cost criteria until targeted comparative profiling is performed [1].

3,4-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Quantitative Evidence Guide (Comparator-Limited Profile)


Structural Differentiation from Unsaturated Benzothiazole Analog – Predicted Physicochemical Profile

The target compound contains a saturated 4,5,6,7-tetrahydrobenzothiazole ring, whereas the closest listed analog, N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7), features a fully aromatic benzothiazole. In silico comparison indicates the tetrahydro analog has a higher fraction of sp3-hybridized carbons (Fsp3 ≈ 0.31 vs. ≈ 0.13) and a moderately increased topological polar surface area (tPSA ≈ 76 Ų vs. ≈ 71 Ų), which may translate to altered solubility and membrane permeability profiles. No experimental solubility, logD, or permeability data exist for either compound to validate these predictions .

Medicinal chemistry Scaffold comparison Physicochemical prediction

Absence of Quantified Target Engagement vs. Class-Level FAAH Inhibitory Activity

A series of benzothiazole-based FAAH inhibitors was reported by Wang et al. (2009), with compound 3 (N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide) demonstrating an IC50 of 0.13 µM against human FAAH. The target compound (3,4-dimethoxy substitution) is not among the disclosed analogs. Class-level SAR indicates that para-substituted benzamide variants retain FAAH inhibitory activity, but the specific impact of 3,4-dimethoxy substitution on potency and selectivity remains unknown [1].

FAAH inhibition Enzyme assay SAR

Missing Antiproliferative Data vs. N-1,3-Benzothiazol-2-ylbenzamide Series

Corbo et al. (2016) evaluated a series of N-1,3-benzothiazol-2-ylbenzamides for antiproliferative activity against HepG2 and MCF-7 cell lines. The most active compound, 1k, showed prominent proapoptotic effects toward MCF-7 cells. The target compound (tetrahydrobenzothiazole variant) was not included in this series, and no experimental antiproliferative or apoptosis induction data exist for it. The absence of data precludes any comparative claim regarding anticancer activity [1].

Antiproliferative activity Apoptosis Cancer cell lines

Commercially Available Purity and Physical Specifications

The compound is listed by at least one commercial supplier (EvitaChem, catalog EVT-2634872) as a research-grade chemical with stated molecular formula C16H18N2O3S and molecular weight 318.39. No purity specification, analytical certificate, or batch-specific characterization is publicly available. By comparison, the unsaturated analog N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7) is available through multiple vendors with published purity data (typically ≥95%). Absence of disclosed purity for the target compound introduces procurement risk .

Procurement specification Purity Physical form

Best Application Scenarios for 3,4-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Based on Current Evidence


Chemical Probe for Saturated vs. Unsaturated Benzothiazole Scaffold Comparison

This compound can serve as a matched-pair partner to N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7) in fundamental SAR studies designed to isolate the impact of tetrahydro saturation on physicochemical and pharmacological properties. Such comparisons require parallel experimental determination of solubility, logD, permeability, metabolic stability, and broad-panel target engagement—none of which currently exist for either compound. Until these data are generated, the compound is best suited as a customizable starting material for medicinal chemistry derivatization rather than a validated bioactive probe.

Negative Control or Inactive Comparator in FAAH Inhibition Assays

Given the uncharacterized FAAH inhibitory activity of the 3,4-dimethoxy substitution pattern, this compound may be rationally included as a structurally related but potentially divergent comparator in FAAH screening cascades. However, without measured IC50 data, its utility as either an active or negative control is speculative. Researchers should conduct pilot dose-response experiments before committing to large-scale use.

Starting Material for Kinase Inhibitor or Neuroprotective Agent Libraries

The tetrahydrobenzothiazole scaffold has been claimed in patents as a core motif for neuroprotective agents and kinase inhibitors. This compound, bearing a 3,4-dimethoxybenzamide moiety, could serve as a diversification point for combinatorial library synthesis. Its procurement value lies in its synthetic tractability and scaffold novelty, not in any established bioactivity profile. Researchers seeking validated leads should prioritize analogs with documented target engagement.

Procurement for Exploratory Toxicology and Off-Target Screening

In the absence of any pharmacological data, this compound is suitable only for exploratory in vitro toxicology profiling (e.g., hERG, cytotoxicity, genotoxicity) or broad off-target panel screening to establish a safety and selectivity baseline. Any procurement for these purposes must include upfront analytical quality control (HPLC purity, identity confirmation via NMR and LC-MS) to ensure batch-to-batch reproducibility.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.